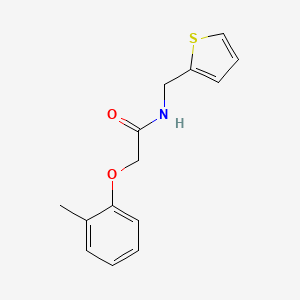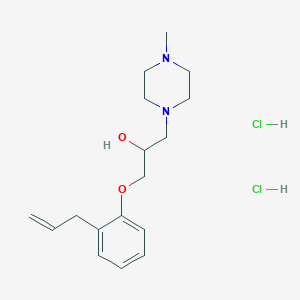![molecular formula C15H22N2O4 B4980165 butyl [(anilinocarbonyl)oxy]propylcarbamate CAS No. 313233-22-6](/img/structure/B4980165.png)
butyl [(anilinocarbonyl)oxy]propylcarbamate
Overview
Description
Butyl [(anilinocarbonyl)oxy]propylcarbamate, also known as BOC-ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOC-ANP is a carbamate derivative of aniline, and its synthesis method involves the reaction of aniline with butyl chloroformate and propylamine.
Mechanism of Action
The mechanism of action of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition leads to the induction of apoptosis in cancer cells. butyl [(anilinocarbonyl)oxy]propylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer metastasis, and their inhibition by butyl [(anilinocarbonyl)oxy]propylcarbamate can prevent cancer cell migration and invasion.
Biochemical and Physiological Effects
butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to have minimal toxicity in normal cells and tissues. It does not affect the viability of non-cancerous cells, and its toxicity in vivo is low. butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer growth. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several advantages for lab experiments. It is easy to synthesize, and its yield and purity can be achieved through recrystallization. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well-understood. However, butyl [(anilinocarbonyl)oxy]propylcarbamate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate is sensitive to light and air, which can lead to its degradation.
Future Directions
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several potential future directions for scientific research. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues. butyl [(anilinocarbonyl)oxy]propylcarbamate can also be modified to improve its water solubility and stability. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate can be used in combination with other drugs to enhance its efficacy in cancer therapy. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
Conclusion
In conclusion, butyl [(anilinocarbonyl)oxy]propylcarbamate is a carbamate derivative of aniline that has gained significant attention in scientific research due to its unique properties. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action involves the inhibition of CAIX and MMPs. butyl [(anilinocarbonyl)oxy]propylcarbamate has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
Synthesis Methods
The synthesis of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the reaction of aniline with butyl chloroformate and propylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain butyl [(anilinocarbonyl)oxy]propylcarbamate. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
Butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. butyl [(anilinocarbonyl)oxy]propylcarbamate works by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been studied for its potential use as a drug delivery system. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues.
properties
IUPAC Name |
butyl N-(phenylcarbamoyloxy)-N-propylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-12-20-15(19)17(11-4-2)21-14(18)16-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHKHDXVIZSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176318 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313233-22-6 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313233-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
![1-allyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4980113.png)
![1-[2-(allyloxy)benzyl]-4-ethylpiperazine](/img/structure/B4980136.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)
![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)



![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)